

Technical Support Center: GLP-1(28-36)amide Purity & Activity Assessment

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Compound of Interest

Compound Name: GLP-1(28-36)amide (TFA)

Cat. No.: B12411284

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Senior Application Scientist Note: Welcome. You are likely accessing this guide because you are observing unexpected results with GLP-1(28-36)amide. Unlike its parent peptide, GLP-1(7-36)amide, this C-terminal nonapeptide (Sequence: Phe-Ile-Ala-Trp-Leu-Val-Lys-Gly-Arg-NH₂) does not function primarily through the cell-surface GLP-1 Receptor (GLP-1R).[1]

This guide addresses the two most common failure points in experimental workflows: oxidative degradation during storage (Purity) and incorrect assay selection (Activity).[1]

Module 1: Purity & Chemical Integrity

The Challenge: GLP-1(28-36)amide contains Tryptophan (Trp/W) at position 31 and multiple hydrophobic residues.[1] It is highly susceptible to oxidation and aggregation, which alters its retention time and biological capability to penetrate the mitochondrial membrane.[1]

Troubleshooting Guide: Purity Analysis

Q: My HPLC peak is tailing or showing doublets. Is the peptide degraded? A: Likely, yes.[1] Tryptophan oxidation is the primary culprit.[1] Use the following diagnostic matrix to confirm:



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Protocol: Optimized LC-MS Workflow

Standard TFA-based gradients often fail to resolve oxidized species.[1] Use this optimized protocol.

- Column: C18 Reverse Phase (High pore size, 300Å recommended for hydrophobic peptides).[1]
- Mobile Phase A: 0.1% Formic Acid in Water.[1]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Shallow gradient (e.g., 20% to 50% B over 30 mins) is required to separate the oxidized Trp variant from the native peptide.[1]
- Temperature: Maintain column at 40°C to reduce backpressure and improve peak shape.

Visualization: QC Decision Logic



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Figure 1: Quality Control Decision Tree. Critical checkpoints for differentiating aggregation from chemical oxidation.

Module 2: Biological Activity Assessment

The Challenge: Researchers often use GLP-1R cAMP accumulation assays (e.g., in CHO-GLP-1R cells) to test this peptide.[1] This is incorrect. GLP-1(28-36)amide is a cell-penetrating peptide that targets mitochondria independently of the surface receptor.[1]

FAQ: Activity Assays

Q: I treated cells with 100 nM GLP-1(28-36)amide but saw no increase in cAMP. Is the batch inactive? A: No. The peptide does not activate the Gs-coupled GLP-1 receptor.[1] You must assay for Mitochondrial Stress Protection.[1]

Q: What is the "Gold Standard" assay for this fragment? A: The t-BHP (tert-Butyl hydroperoxide) Rescue Assay.

- Principle: Induce oxidative stress in hepatocytes (or INS-1 cells) using t-BHP.[1][2]
- Readout: Measure ROS levels (DCFDA staining) or ATP preservation.[1] GLP-1(28-36)amide should prevent the t-BHP-induced drop in ATP.[1][2]

Protocol: Mitochondrial ROS Rescue Assay

Use this protocol to validate biological activity.[1]

- Cell Model: Primary Mouse Hepatocytes or INS-1

-cells.[1]

- Pre-treatment: Incubate cells with 100 nM GLP-1(28-36)amide for 2 hours.

- Stress Induction: Add 50

M t-BHP (oxidative stressor) for 45 minutes.[1]

- Detection:

- Wash cells with PBS.[1]

- Load with 5

M CM-H2DCFDA (ROS indicator) for 30 mins.[1]

- Measure Fluorescence (Ex/Em: 495/529 nm).

- Validation Criteria: The peptide-treated group must show statistically significant reduction in fluorescence compared to the t-BHP-only control.

Visualization: Mechanism of Action



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Figure 2: Mechanism of Action.[1][2][3][4][5][6] The peptide bypasses the surface GLP-1R to directly modulate mitochondrial function under stress conditions.[1]

Module 3: Handling & Storage

The Challenge: The sequence is hydrophobic. Improper solubilization leads to "invisible" precipitation, resulting in false negatives in assays.[1]



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